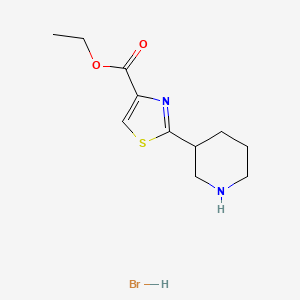

ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide

Description

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a piperidin-3-yl group and at position 4 with an ethyl ester. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The molecular formula is C₁₁H₁₇N₂O₂S·HBr, with a molecular weight of 321.24 g/mol . Its structure combines the hydrogen-bonding capability of the protonated piperidine nitrogen (due to HBr) with the hydrophobic ethyl ester, balancing lipophilicity and aqueous solubility.

Properties

IUPAC Name |

ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJICJTJKSRICSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCNC2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ester under basic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the cyclization and substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₇BrN₂O₂S

- Molecular Weight : 321.23 g/mol

- CAS Number : 692756-87-9

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological properties, making it a valuable scaffold in drug design.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide has shown promising results in inhibiting various bacterial strains. In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activity.

Case Study : A study evaluating a series of thiazole derivatives found that certain compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The structural similarity to this compound suggests potential efficacy in this area .

Anticancer Potential

Research indicates that thiazole derivatives can act as anticancer agents. The compound's ability to interact with cellular targets makes it a candidate for further exploration in cancer therapy.

Case Study : A molecular docking study revealed that thiazole-based compounds could effectively bind to cancer-related proteins, suggesting their potential as anticancer therapeutics . The interactions observed indicate that modifications to the thiazole structure could enhance selectivity and potency against cancer cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows for the development of novel compounds through various synthetic pathways.

Synthesis Overview :

- Reactions : It can undergo nucleophilic substitutions and cyclization reactions, facilitating the creation of more complex heterocyclic systems.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution reactions can introduce new functional groups. |

| Cyclization | Formation of cyclic structures enhances biological activity. |

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinities of this compound with various biological targets.

Findings :

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at the thiazole C2 position and salt forms. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated based on substituent hydrophobicity.

†Predicted lower LogP due to ionized hydrobromide.

‡Adamantyl group increases lipophilicity.

Physicochemical Properties

- Solubility: The hydrobromide salt of the target compound exhibits higher aqueous solubility compared to non-salt analogs (e.g., adamantyl derivative) .

- Stability : Protonation of the piperidine nitrogen (via HBr) reduces degradation under acidic conditions, enhancing shelf life .

- Crystallography : Structural validation using programs like SHELXL confirms planar thiazole geometry and piperidine puckering (amplitude ~0.5 Å, phase ~30°) .

Hydrogen Bonding and Crystal Packing

The protonated piperidinyl group forms strong hydrogen bonds with bromide ions (N–H···Br, ~2.8 Å), stabilizing the crystal lattice. This contrasts with non-ionic analogs (e.g., adamantyl), which rely on weaker van der Waals interactions .

Biological Activity

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Information:

| Property | Value |

|---|---|

| Chemical Formula | C11H16N2O2S |

| Molecular Weight | 240.32 g/mol |

| CAS Number | 126533-98-0 |

| IUPAC Name | This compound |

| PubChem CID | 15053545 |

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, the thiazole moiety is known to possess properties that inhibit bacterial growth and combat infections. A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that this compound may exhibit similar efficacy due to its structural attributes .

Neuropharmacological Effects

The piperidine component of the compound is associated with various neuropharmacological activities. Piperidine derivatives have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems. This includes potential anxiolytic and analgesic effects, which could be relevant for this compound .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: Compounds with thiazole rings often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation: The piperidine structure may allow for interactions with various receptors in the central nervous system, influencing neurotransmitter release and activity.

- Synergistic Effects: The combination of thiazole and piperidine moieties may enhance biological activity through synergistic effects, as seen in other similar compounds .

Case Studies and Research Findings

Several studies highlight the potential applications of thiazole derivatives:

- A study published in MDPI reported that thiazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The researchers emphasized the need for further exploration into their mechanisms and potential therapeutic uses .

- Another investigation focused on the anticancer properties of thiazoles, demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Q & A

Q. Example Data :

| H-Bond Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N-H···Br⁻ | 2.89 | 165 | |

| C=O···H-N | 2.95 | 155 |

Advanced: How can conformational analysis of the piperidine ring resolve discrepancies in bioactivity data?

Methodological Answer:

Puckering Parameters : Use Cremer-Pople coordinates to quantify ring puckering (e.g., ) from X-ray or DFT-optimized structures. Chair or boat conformations affect ligand-receptor binding .

Dynamic NMR : Measure - coupling constants (e.g., for axial-equatorial protons) to assess ring flexibility in solution .

Bioactivity Correlation : Compare puckered (low activity) vs. planar (high activity) conformers in assays (e.g., kinase inhibition). Adjust synthetic routes to favor bioactive conformers via steric hindrance .

Advanced: How to address contradictions in reported IC₅₀ values across cell-based assays?

Methodological Answer:

Assay Standardization :

- Use identical cell lines (e.g., HEK293 vs. HeLa variances) and normalize to housekeeping genes.

- Control for HBr solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Metabolic Interference : Perform LC-MS/MS to quantify intracellular concentrations, as efflux pumps (e.g., P-gp) may reduce bioavailability .

Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing discrepancies .

Q. Example Conflict Resolution :

| Study | IC₅₀ (μM) | Cell Line | Solvent |

|---|---|---|---|

| A | 1.2 | HEK293 | DMSO 0.1% |

| B | 5.8 | HeLa | DMSO 1% |

| Conclusion: Higher DMSO in Study B artificially elevated IC₅₀ . |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR :

- : Thiazole C-H (δ 7.8–8.2 ppm), piperidine N-H (δ 2.1–2.5 ppm).

- : Ester carbonyl (δ 165–170 ppm), thiazole C-4 (δ 150–155 ppm) .

HRMS : Confirm molecular ion [M+H]⁺ at m/z 303.08 (C₁₁H₁₆BrN₃O₂S⁺) with ±2 ppm accuracy .

IR : Stretch bands for C=O (1720 cm⁻¹) and C-S (680 cm⁻¹) .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

Docking : Use AutoDock Vina with GPCR homology models (e.g., NK1 receptor). Prioritize poses with thiazole-piperidine moiety in hydrophobic pockets and H-bonds to Glu172 .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å). Identify key residues (e.g., Phe264) for mutagenesis validation .

Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (-8.5 kcal/mol correlates with nM affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.